molecular formula C5H8N2S B1358791 (4-Methyl-1,3-thiazol-5-yl)methanamine CAS No. 857549-15-6

(4-Methyl-1,3-thiazol-5-yl)methanamine

Cat. No.: B1358791
CAS No.: 857549-15-6
M. Wt: 128.2 g/mol
InChI Key: UGNFDYLWMWQMPR-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-5-yl)methanamine is an organic compound with the molecular formula C5H8N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

(4-Methyl-1,3-thiazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function . Additionally, this compound can bind to fungal proteins, inhibiting their growth and proliferation . These interactions highlight the compound’s potential as a lead compound in the development of new antimicrobial agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial activity and modulation of cellular processes . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound affects metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been observed to localize within the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its presence in other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,3-thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFDYLWMWQMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640711
Record name 1-(4-Methyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857549-15-6
Record name 1-(4-Methyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-5-yl)methanamine
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